(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one typically involves a multi-step process. The starting materials are carefully selected to ensure the desired chemical transformations. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the enone structure.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using appropriate halogenating agents.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-chlorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
- (2E)-3-(2-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
- (2E)-3-(2-chloro-6-methylphenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one
Uniqueness
The presence of both chloro and fluoro substituents in (2E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one imparts unique chemical and biological properties compared to similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are essential to fully understand and harness the potential of this compound in various scientific fields.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO/c1-11-8-12(2)10-19(9-11)16(20)7-6-13-14(17)4-3-5-15(13)18/h3-7,11-12H,8-10H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIMNGQNARNEQM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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